LW6 exerts its effects through multiple, interconnected biological pathways. The table below summarizes its primary molecular targets and consequences.
| Target/Pathway | Biological Consequence | Experimental Evidence |
|---|---|---|
| HIF-1α Inhibition [1] [2] | Promotes proteasomal degradation of HIF-1α protein, reducing its cellular accumulation. | Reporter assays in HCT116 colon cancer cells; reduced HIF-1α in tumor xenografts. |
| MDH2 Inhibition (IC₅₀: 6.3 μM) [1] [3] [4] | Alters mitochondrial metabolism, reduces NADH levels, and increases intracellular oxygen, indirectly promoting HIF-1α degradation. | Identification via chemical probes; reduced NADH production and oxygen consumption in tumor cells. |
| BCRP/ABCG2 Inhibition [5] | Increases intracellular concentration and efficacy of co-administered chemotherapeutic drugs that are BCRP substrates. | Enhanced mitoxantrone accumulation in MDCKII-BCRP cells; improved topotecan bioavailability in rats. |
| Calcineurin B Homologous Protein 1 (CHP1) Binding [2] | Identified as a binding partner; proposed role in inhibiting cancer cell growth. | Identified via phage display biopanning; validated with surface plasmon resonance (SPR). |
These mechanisms converge to disrupt cancer cell survival, as illustrated in the following pathway:
Integrated mechanism of action of this compound
The table below summarizes the essential characteristics of this compound as a research compound.
| Property | Description / Value |
|---|---|
| Chemical Name | methyl 3-[[2-[4-(adamantan-1-yl)phenoxy]acetyl]amino]-4-hydroxybenzoate [6] |
| CAS Number | 934593-90-5 [1] [6] |
| Molecular Formula / Weight | C₂₆H₂₉NO₅ / 435.51 g/mol [1] [6] |
| Solubility | Poorly water-soluble; soluble in DMSO (50 mg/mL) [1] [5] |
| In Vitro IC₅₀ | HIF-1: 4.4 μM; MDH2: 6.3 μM [1] |
| Primary Metabolite | APA (2-(4-adamantan-1-yl-phenoxy)acetic acid) [7] [8] [9] |
A significant challenge for this compound is its unfavorable pharmacokinetic profile. It has very low oral bioavailability (~1.7%) in mice, although it is rapidly absorbed [8]. After administration, it is quickly converted to its active metabolite, APA [8] [9]. To overcome its poor solubility, a ternary solid dispersion formulation (F8-SD) with poloxamer 407 and povidone K30 was developed, which significantly improved its dissolution rate and in vivo effect as a BCRP inhibitor [5].
To guide your experimental work, here are key methodologies used in this compound research.
This protocol is used to quantify HIF-1 inhibitory activity [1] [6].
This model demonstrates this compound's activity in a live organism [1] [6].
This protocol assesses the impact on mitochondrial NADH production [4].
This compound continues to be a valuable tool for developing new therapeutic strategies.
Researchers employ multiple strategies to discover HIF-1α inhibitors, broadly categorized into the following approaches:
| Strategy | Description | Key Features / Targets | Example Compounds / Methods |
|---|
| Novel Compound Design & Synthesis | Designing and synthesizing new chemical entities, often derived from natural products, to act as potent HIF-1α inhibitors [1]. | - Targets HIF-1α signaling and related inflammation pathways.
To ensure your research can replicate and build upon these findings, here is a detailed breakdown of the key experimental methodologies cited.
1. Dual-Luciferase Reporter Assay [1] [3]: This assay measures the inhibitory effect of a compound on HIF-1α transcriptional activity. Cells are transfected with a plasmid containing a Hypoxia Response Element linked to a luciferase reporter gene. After compound treatment and hypoxic induction, luciferase activity is measured and normalized to a control. A significant reduction in luminescence indicates inhibition of HIF-1α-driven transcription.
2. In Vivo Efficacy in HACE Mouse Model [1]: To evaluate the therapeutic potential of a candidate inhibitor, a High Altitude Cerebral Edema model is used. Mice are treated with the compound, and key pathological markers are assessed:
3. Machine Learning & Virtual Screening Workflow [2]: This computational protocol identifies potential inhibitors through a multi-stage process:
The following table summarizes key quantitative findings from recent studies on specific HIF-1α inhibitors.
| Compound / Agent | Experimental Model | Key Quantitative Results | Proposed Primary Mechanism | Year & Source |
|---|
| Compound N41 (Salidroside derivative) | HACE mouse model; C8-D1A & HEK293T cells | - IC50 (HIF-1α inhibition): 2.02 ± 0.76 μM
The diagrams below illustrate the core pathway targeted by inhibitors and a modern screening workflow, using the specified color palette for clarity.
Diagram 1: Simplified HIF-1α signaling pathway and inhibition. Under hypoxia, HIF-1α accumulates, dimerizes, and drives gene expression. Inhibitors like N41 block this cascade [1] [5].
Diagram 2: Multi-stage computational screening workflow for HIF-1α inhibitors, combining machine learning and physics-based simulations [2].
LW6's anti-cancer activity is driven by its interaction with specific molecular targets, resulting in disrupted cancer cell metabolism and inhibited pro-survival pathways.
| Primary Target / Mechanism | Functional Consequence | Experimental Evidence / Context |
|---|
| Malate Dehydrogenase 2 (MDH2) [1] [2] | • Inhibits mitochondrial TCA cycle, reducing NADH and ATP production [2]. • Increases intracellular O₂, promoting HIF-1α degradation [1] [2]. | • Direct enzymatic activity assays (competitive inhibition) [2]. • Identified via chemical proteomics [2]. | | Hypoxia-Inducible Factor 1α (HIF-1α) [3] [4] | • Suppresses HIF-1α accumulation, downregulating target genes (e.g., VEGF, GLUT1) [2]. | • Western blot analysis showing reduced HIF-1α protein [3]. • Originally classified as a HIF-1α inhibitor [4]. | | Autophagic Flux [3] | • Inhibits autophagic flux, preventing cytoprotective autophagy in cancer cells [3]. | • Accumulation of LC3-II and p62 proteins [3]. • Tandem RFP-GFP-LC3 fluorescence assay [3]. | | Breast Cancer Resistance Protein (BCRP/ABCG2) [5] | • Potently inhibits BCRP transporter function, increasing intracellular accumulation of chemotherapeutics [5]. • Downregulates BCRP gene expression [5]. | • Cellular accumulation assays with mitoxantrone [5]. • Cytotoxicity assays in transfected cell lines [5]. |
The molecular actions of this compound translate into significant anti-cancer effects across various models, both alone and in combination with standard therapies.
| Cancer Model / Cell Type | Observed Effect | Experimental Detail |
|---|
| Pancreatic Cancer [3] | • Synergistically enhanced gemcitabine's anti-proliferation and cell death induction. • Significantly reduced tumor weight in vivo without toxic side effects. | In vitro studies on MIA PaCa-2 and 6606PDA cells; in vivo syngeneic orthotopic mouse model [3]. | | Colorectal Cancer (HCT116) [2] | • Suppressed HIF-1α accumulation and target genes. • Exhibited significant growth inhibition and anti-tumor efficacy in a xenograft mouse model. | In vitro and in vivo xenograft assays [2]. | | Multidrug-Resistant Cancers [5] | • Reversed BCRP-mediated multidrug resistance. • Increased susceptibility to mitoxantrone and doxorubicin cytotoxicity. • Improved oral exposure of methotrexate in rats. | Cytotoxicity assays in MDCKII-BCRP cells; pharmacokinetic study in rats [5]. |
To evaluate the effects of this compound, researchers employ a range of standard biochemical and cell biology techniques.
Analysis of Autophagic Flux [3]
MDH2 Enzyme Activity Assay [2]
BCRP Inhibition Functional Assay [5]
The following diagrams illustrate the core mechanistic pathways of this compound action.
This compound disrupts mitochondrial metabolism, leading to HIF-1α suppression.
This compound overcomes drug resistance by inhibiting BCRP and protective autophagy.
The in vivo activity of this compound is influenced by its pharmacokinetics and conversion to an active metabolite.
| Parameter | Finding | Implication |
|---|---|---|
| Oral Bioavailability | Low (1.7 ± 1.8%) [4] | Rapid metabolism limits oral efficacy; may require IV administration. |
| Active Metabolite | APA ((4-adamantan-1-yl-phenoxy)acetic acid) [4] | In vivo activity is likely due to both parent compound and metabolite. |
| Half-Life (this compound) | Short (0.6 ± 0.1 h) [4] | Rapid clearance from plasma. |
| Half-Life (APA) | Longer (2.4 - 2.7 h) [4] | Active metabolite contributes to prolonged pharmacological effect. |
This compound inhibits HIF-1α not by blocking its synthesis, but by promoting its degradation under hypoxic conditions. The following diagram illustrates the cellular mechanism of HIF-1α regulation and how this compound intervenes.
As shown above, under normal oxygen levels (Normoxia), HIF-1α is constantly hydroxylated by enzymes called prolyl hydroxylases (PHDs). This modification allows the von Hippel-Lindau protein (pVHL) to recognize HIF-1α, leading to its ubiquitination and subsequent degradation by the proteasome [1] [2] [3]. Under low oxygen (Hypoxia), PHD activity is suppressed, allowing HIF-1α to accumulate, move to the nucleus, and drive the expression of genes involved in cancer progression [1] [4]. This compound intervenes by promoting the VHL-mediated degradation of HIF-1α even under hypoxic conditions, thereby shutting down the hypoxic response program in cancer cells [5] [4].
Research across different models highlights this compound's potential as an anti-cancer agent.
The following methodology for evaluating this compound in vitro is adapted from studies on NETosis [6] [7]:
Understanding the behavior of this compound in a living system is critical for its development as a drug. A pharmacokinetic study in mice revealed the following key parameters after a single 5 mg/kg intravenous (IV) dose [5]:
| Parameter | Value (this compound) | Value (Active Metabolite, APA) |
|---|---|---|
| Half-life (t₁/₂) | 0.6 ± 0.1 h | 2.7 ± 0.2 h |
| Volume of Distribution (Vss) | 0.5 ± 0.1 L/kg | Not Available |
| Systemic Clearance (CL) | 1.7 ± 0.1 L/hr/kg | Not Available |
| Oral Bioavailability (F) | 1.7 ± 1.8% | Not Available |
The data indicates that this compound has a short half-life and low oral bioavailability. However, it is rapidly converted to its active metabolite, APA, which has a longer half-life. This suggests that the in vivo activity of this compound is likely mediated by both the parent compound and its metabolite [5].
While the prospects for this compound are promising, several areas require further investigation:
The Breast Cancer Resistance Protein (BCRP/ABCG2) is a crucial ATP-binding cassette (ABC) efflux transporter. It is expressed in many tissues (like the intestine, liver, and blood-brain barrier) and in cancer cells. BCRP plays a significant role in multi-drug resistance (MDR) by pumping anti-cancer drugs out of cells, thereby reducing drug bioavailability and efficacy [1] [2] [3].
This compound (3-[2-(4-adamantan-1-yl-phenoxy)-acetylamino]-4-hydroxy-benzoic acid methyl ester) was identified as a new, potent inhibitor of BCRP [1] [4]. It overcomes multidrug resistance through a dual mechanism: directly inhibiting the BCRP-mediated drug efflux and down-regulating BCRP expression. Research indicates it is more potent than Ko143, a well-known BCRP inhibitor [1].
The table below summarizes the core experimental findings from the foundational study that established this compound as a potent BCRP inhibitor [1] [4].
| Aspect Investigated | Experimental Model | Key Finding | Significance / Quantitative Result |
|---|---|---|---|
| Functional Inhibition | MDCKII-BCRP cells | Enhanced cellular accumulation of mitoxantrone (BCRP substrate) | More potent than known inhibitor Ko143 [1] |
| Expression Down-regulation | MDCKII-BCRP cells | Reduced BCRP protein expression | Effective at concentrations of 0.1–10 µM [1] |
| Chemosensitization | MDCKII-BCRP cells | Increased cytotoxicity of co-administered anticancer drugs | CC50 of mitoxantrone reduced 3-fold; doxorubicin reduced 10-fold [1] |
| Pharmacokinetic Enhancement | Rats | Improved oral exposure of methotrexate (BCRP substrate) | Systemic exposure (AUC) increased approximately 2-fold [1] |
| Selectivity | MDCKII-MDR1 cells (P-gp overexpressing) | No inhibition of P-glycoprotein (P-gp) activity or expression | Confirmed selectivity for BCRP over another major efflux transporter [1] |
A major challenge for the in vivo application of this compound is its poor aqueous solubility, which leads to low bioavailability [5] [2]. To address this, researchers developed a ternary solid dispersion (SD) formulation.
Here are the detailed methodologies for the key experiments cited in this guide.
Cellular Accumulation Assay (to assess BCRP inhibition) [1]
Preparation of Ternary Solid Dispersion (F8-SD) [5] [2]
The diagram below illustrates the dual mechanisms by which this compound acts to overcome multidrug resistance.
This diagram shows that this compound combats multidrug resistance through a dual mechanism: directly inhibiting the BCRP pump and down-regulating its expression to increase chemotherapeutic drug concentration inside cancer cells, while independently inducing cell death by inhibiting the HIF-1α protein [1].
The discovery of this compound and the development of its ternary solid dispersion formulation present a promising strategy to overcome BCRP-mediated drug resistance. However, several areas require further investigation:
LW6 exerts its antitumor effects by specifically targeting the cellular response to hypoxia, a common feature in solid tumors that contributes to therapy resistance and poor prognosis [1].
The diagram below illustrates how this compound disrupts this critical survival pathway in cancer cells.
This compound inhibits HIF-1α accumulation, blocking a key survival pathway in hypoxic cancer cells.
Understanding how a drug is processed by the body is crucial for its development. Key pharmacokinetic parameters of this compound from a mouse study are summarized below [2] [3].
Table 1: Pharmacokinetic Parameters of this compound and its Metabolite APA in Mice (after a 5 mg/kg dose) [2]
| Parameter | This compound (Intravenous) | This compound (Oral) | APA (after this compound Oral dose) |
|---|---|---|---|
| Bioavailability (F%) | Not Applicable | 1.7 ± 1.8% | Not Available |
| Half-Life (t₁/₂) | 0.6 ± 0.1 h | Not Calculable | 2.4 ± 0.6 h |
| Time to Cmax (tmax) | Not Applicable | 0.3 ± 0.1 h | 0.7 ± 0.1 h |
| Volume of Distribution (Vss) | 0.5 ± 0.1 L/kg | Not Available | Not Available |
| Systemic Clearance (CL) | 1.7 ± 0.1 L/hr/kg | Not Available | Not Available |
The metabolic fate of this compound is complex, with one primary active metabolite playing a key role.
This compound is rapidly metabolized, primarily into the active metabolite APA, which is further processed before elimination.
For researchers looking to replicate or build upon these findings, here are the methodologies from pivotal studies.
1. Cell Culture and Hypoxia Treatment (A549 cells) [1]
2. Cell Viability Assay (MTS Assay) [1]
3. Detection of Apoptosis and Mitochondrial Membrane Potential (MMP) [1]
The preclinical data on this compound highlights HIF-1α as a promising target for cancer therapy. However, several challenges must be addressed before clinical translation:
The core mechanisms of LW6 and key experimental findings from foundational studies are summarized in the table below.
| Aspect | Description | Key Findings / Experimental Details |
|---|
| Primary Mechanisms | Inhibits HIF-1α accumulation under hypoxia [1]. Also identified as a specific inhibitor of malate dehydrogenase-2 (MDH2), a Krebs cycle enzyme [2]. | • HIF-1α inhibition occurs independently of von Hippel-Lindau (VHL) protein [1]. • MDH2 inhibition reduces Krebs cycle activity, affecting electron donors (NADH, FADH2) for oxidative phosphorylation [2]. | | Effects in Cancer Cells | Induces hypoxia-selective apoptosis and reduces mitochondrial membrane potential in A549 lung cancer cells [1]. | • Dosage: 20 µM this compound. • Assays: MTS assay for cell viability; flow cytometry for apoptosis (active caspase-3), mitochondrial membrane potential, and ROS. • Key Result: Increased mitochondrial superoxide (O₂•⁻) in hypoxic cells [1]. | | Effects in Immune Cells | Suppresses proliferation of activated human T-cells by disrupting metabolic pathways [2]. | • Dosage: 30 µM this compound. • Assays: LDH release for cytotoxicity; BrdU ELISA for proliferation; western blot for protein analysis. • Key Result: Decreased levels of c-Myc, HIF-1α, and key metabolic enzymes (GLUT1, HKII, LDHA); reduced T-cell proliferation without inducing apoptosis [2]. | | Pharmacokinetics | Rapidly converts to active metabolite APA with low oral bioavailability in mice [3]. | • Volume of Distribution (Vss): 0.5 ± 0.1 L/kg. • Terminal Half-Life (this compound, i.v.): 0.6 ± 0.1 h. • Oral Bioavailability: 1.7 ± 1.8% [3]. |
The mechanisms of this compound in cancer cells and activated T-cells can be visualized below. In cancer cells, this compound inhibits HIF-1α and disrupts mitochondrial function, leading to apoptosis under hypoxia [1]. In T-cells, this compound inhibits MDH2 in the Krebs cycle, causing a cascade of changes that ultimately suppress cell proliferation [2].
For researchers looking to replicate or build upon key findings, here are the detailed methodologies from the cited studies.
1. Cell Culture and Hypoxia Treatment (A549 Lung Cancer Cells)
2. Assessment of Apoptosis and Mitochondrial Function
3. T-Cell Isolation, Activation, and Proliferation Assay
4. Mixed Lymphocyte Reaction (MLR) for Alloimmunity
The pharmacokinetic properties of this compound are characterized by rapid conversion to its active metabolite, APA.
| Parameter | Value (this compound) | Value (Metabolite APA) |
|---|---|---|
| Volume of Distribution (Vss) | 0.5 ± 0.1 L/kg | 0.4 ± 0.1 L/kg |
| Terminal Half-Life (t₁/₂) | 0.6 ± 0.1 h (i.v.) | 2.7 ± 0.2 h (after i.v. This compound) |
| Systemic Clearance (CL) | 1.7 ± 0.1 L/h/kg | 0.1 ± 0.0 L/h/kg (after i.v. APA) |
| Oral Bioavailability | 1.7 ± 1.8% | Not Applicable |
| Active Metabolite | (4-adamantan-1-yl-phenoxy)acetic acid (APA) | - |
| Metabolic Stability | Slow conversion to APA in mouse liver microsomes (t₁/₂ > 60 min) and serum (t₁/₂ > 6 h). APA is further metabolized by CYP450 enzymes [3]. | - |
Research on this compound has evolved beyond its use as a simple inhibitor. A significant recent advancement is its application as a warhead in PROTACs (Proteolysis Targeting Chimeras). A 2025 study designed and synthesized a series of novel HIF-1α-PROTAC degraders by conjugating the this compound scaffold to VHL E3 ligase ligands. One compound, Z12, demonstrated potent HIF-1α degradation and anti-proliferative activity in cervical cancer cells, representing a promising strategy to overcome the limitations of traditional inhibitors [5].
The antitumor activity of LW6 is based on its unique action within the cellular response to hypoxia.
The diagram below illustrates this targeted pathway.
This compound promotes VHL-mediated degradation of HIF-1α, inhibiting tumor growth signals. [2] [1]
A comprehensive pharmacokinetic study in mice revealed that this compound is rapidly converted to an active metabolite, which is crucial for evaluating its efficacy.
The table below details the key pharmacokinetic parameters.
| Parameter | This compound (Intravenous) | This compound (Oral) | APA (after this compound IV) | APA (dosed directly, IV) |
|---|---|---|---|---|
| Half-life (t₁/₂) | 0.6 ± 0.1 h | Not calculated | 2.7 ± 0.2 h | 2.8 ± 0.3 h |
| Oral Bioavailability (F) | Not Applicable | 1.7 ± 1.8% | Not Applicable | Not Applicable |
| Systemic Clearance (CL) | 1.7 ± 0.1 L/hr/kg | Not Applicable | Not Applicable | 0.1 ± 0.0 L/hr/kg |
| Volume of Distribution (Vss) | 0.5 ± 0.1 L/kg | Not Applicable | Not Applicable | 0.4 ± 0.1 L/kg |
| AUC₀–inf | 2957.1 ± 215.4 ng·hr/mL | Not calculated | 17,759.9 ± 3194.1 ng·hr/mL | 39,624.7 ± 9502.3 ng·hr/mL |
Data are presented as mean ± S.D. (n=4~5). Adapted from pharmacokinetic studies in male ICR mice. [1]
The identification of this compound's metabolites was performed using advanced liquid chromatography-tandem mass spectrometry (LC-MS/MS).
LW6 is a multi-target agent that promotes apoptosis via the following key mechanisms:
| Mechanism | Description | Key Experimental Evidence |
|---|---|---|
| HIF-1α Inhibition | Promotes VHL-mediated proteasomal degradation of HIF-1α, reducing its accumulation under hypoxia [1] [2] [3]. | Reduced HIF-1α protein (not mRNA); effect abolished by VHL knockdown [3] [4]. |
| Mitochondrial Disruption | Reduces mitochondrial membrane potential (MMP) and inhibits mitochondrial respiratory chain; inhibits Malate Dehydrogenase 2 (MDH2), disrupting TCA cycle [2] [5] [3]. | Hypoxia-selective apoptosis; increased mitochondrial superoxide and total ROS; reduced ATP production [2] [3] [4]. |
| Immune Modulation | Downregulates PD-L1 expression on tumor cells by suppressing the HIF-1α/EGFR signaling axis [1]. | Decreased PD-L1 in HCC models; correlated with improved survival in vivo [1]. |
| YAP1 Pathway Inhibition | Increases phosphorylation of YAP1 and reduces its nuclear localization, inhibiting transcription of pro-survival genes [5]. | Observed in pancreatic cancer cells in combination with metformin [5]. |
The interplay of these mechanisms can be visualized in the following pathway:
This compound-induced apoptotic signaling pathways
The table below summarizes the potency and effects of this compound across various experimental models.
| Cell Line / Model | Assay Type | IC₅₀ / Effective Concentration | Key Observation | Source |
|---|---|---|---|---|
| HCT116 (Colon Cancer) | HIF-1α Inhibition | IC₅₀ = 2.44 - 4.4 µM | Inhibition under hypoxia [3] [4]. | [3] [4] |
| Hep3B (Liver Cancer) | HIF-1α Inhibition | IC₅₀ = 2.6 µM | Inhibition of transcriptional activity [3] [4]. | [3] [4] |
| AGS (Gastric Cancer) | HIF-1α Inhibition | IC₅₀ = 0.7 µM | Inhibition of transcriptional activity [3] [4]. | [3] [4] |
| A549 (Lung Cancer) | Apoptosis Induction | 20 µM | Hypoxia-selective apoptosis; reduced MMP [2]. | [2] |
| In Vivo (Mouse Xenograft) | Tumor Growth | 10-20 mg/kg (i.p.) | Reduced tumor growth & HIF-1α expression [3] [4]. | [3] [4] |
For researchers looking to replicate these findings, here are detailed methodologies from key studies.
This compound shows promise not just as a monotherapy but also in combination strategies. Research indicates that combining this compound with metformin synergistically impairs pancreatic cancer cell proliferation, migration, and survival, partly through inactivation of the YAP1 oncoprotein [5]. This highlights a potential strategy to target cancer metabolism from multiple angles.
This compound (also known as CAY10585) is a novel (aryloxyacetylamino)benzoic acid derivative that has emerged as a promising small molecule inhibitor in cancer research, primarily known for targeting the cellular response to hypoxia. As a hypoxia-inducible factor 1α (HIF-1α) inhibitor, this compound potently inhibits HIF-1α accumulation by promoting its degradation during hypoxic conditions without affecting HIF-1α mRNA levels. This compound demonstrates additional metabolic targets, including malate dehydrogenase 2 (MDH2), a key enzyme in the Krebs cycle, and calcineurin b homologous protein 1 (CHP1), expanding its potential applications in cancer metabolism and immunology research. These multifaceted mechanisms make this compound particularly valuable for investigating combination therapies, chemosensitization strategies, and metabolic reprogramming in various cancer models.
The compound has shown significant anti-tumor efficacy across diverse experimental models, including pancreatic cancer, colorectal cancer, and hepatocellular carcinoma. Research indicates that this compound enhances chemosensitivity to established chemotherapeutic agents like gemcitabine, providing a rationale for its use in combination therapy approaches. This document provides comprehensive application notes and detailed protocols for implementing this compound treatment in cell culture systems, ensuring researchers can effectively utilize this compound while maintaining experimental consistency and reproducibility.
This compound exerts its anti-cancer effects through multiple interconnected molecular pathways, primarily targeting cellular adaptation mechanisms to hypoxia and metabolic reprogramming. The table below summarizes this compound's primary molecular targets and their functional consequences:
Table 1: Molecular Targets of this compound and Their Functional Consequences
| Molecular Target | Biological Function | Effect of this compound Inhibition | Cellular Consequences |
|---|---|---|---|
| HIF-1α | Master regulator of hypoxia response; promotes angiogenesis, metabolic adaptation | Degrades HIF-1α protein via VHL upregulation without affecting mRNA levels [1] [2] | Disrupts hypoxic adaptation; inhibits tumor growth & angiogenesis |
| MDH2 | Mitochondrial enzyme in Krebs cycle; converts malate to oxaloacetate | Inhibits enzymatic activity (IC50 = 6.3 μM in cell-free assays) [3] [2] | Impairs mitochondrial respiration; reduces ATP production |
| CHP1 | Calcium-binding protein; regulates Na+/H+ exchange and cell survival | Binds directly to CHP1 in a Ca2+-dependent manner [1] | Disrupts intracellular pH homeostasis; inhibits cancer cell growth |
| Autophagic Flux | Cellular recycling process; promotes cancer cell survival under stress | Inhibits autophagic flux; accumulates LC3 and p62/SQSTM1 [4] | Enhances chemosensitivity; promotes cell death |
The following diagram illustrates the interconnected signaling pathways affected by this compound treatment:
Figure 1: this compound Signaling Pathways and Cellular Mechanisms - This diagram illustrates the interconnected molecular targets and downstream effects of this compound treatment in cancer cells, highlighting its multi-faceted mechanism of action.
The anti-tumor activity of this compound extends beyond HIF-1α inhibition to include significant effects on cancer cell metabolism. By targeting MDH2, this compound disrupts the Krebs cycle efficiency, leading to reduced ATP production and activation of AMPK signaling pathways. This metabolic disruption is particularly detrimental to cancer cells that rely on mitochondrial respiration for energy production. Additionally, this compound's inhibition of autophagic flux represents a crucial mechanism for enhancing the efficacy of conventional chemotherapeutics, as autophagy often serves as a protective mechanism for cancer cells under therapeutic stress.
Recent studies have revealed that this compound's effects on immune cells are also significant. In alloimmunity models, this compound at 30 μM demonstrated immunosuppressive properties by decreasing both T-cell proliferation and alloantibody production, suggesting potential applications in transplantation research and autoimmune disorders. This immunomodulatory effect appears linked to its disruption of metabolic pathways essential for immune cell activation and proliferation, particularly affecting the Krebs cycle in activated T-cells and B-cells.
Determining the appropriate treatment concentration of this compound is critical for experimental success and depends on the specific cell type, research objectives, and treatment duration. The following table consolidates effective concentration ranges for various experimental applications:
Table 2: this compound Treatment Concentration Guidelines for Different Experimental Applications
| Cell Line/Model | Experimental Context | Effective Concentration | Treatment Duration | Key Findings | References |
|---|---|---|---|---|---|
| Pancreatic Cancer Cells (MIA PaCa-2, 6606PDA) | Monotherapy & Gemcitabine combination | 80-160 μM | 48 hours | Inhibited proliferation; enhanced gemcitabine-induced cell death | [4] |
| HIF-1α Inhibition (Various cancer cells) | Hypoxia-induced HIF-1α accumulation | 10-30 μM | 4-24 hours | Reduced HIF-1α protein; inhibited downstream targets | [1] [2] |
| MDH2 Inhibition (HCT116) | Metabolic targeting | 10 μM | 12-24 hours | Reduced ATP production; AMPK activation | [2] |
| Immune Cells (Human PBMCs) | Mixed lymphocyte reaction (MLR) | 30 μM | 7 days | Decreased T-cell proliferation & alloantibody production | [3] |
| In Vivo Translation (Mouse models) | Anti-tumor efficacy | 10 mg/kg (oral) | Varies (days-weeks) | Reduced tumor weight; decreased HIF-1α in xenografts | [5] [2] |
When establishing this compound treatment protocols for new experimental systems, researchers should implement comprehensive dose-response studies across a concentration range of 1-200 μM. Initial screening should include at least five concentrations (e.g., 1, 10, 30, 60, 100 μM) to determine the half-maximal inhibitory concentration (IC50) for specific cellular responses. For combination therapy studies with chemotherapeutic agents like gemcitabine, this compound concentrations between 80-160 μM have demonstrated significant chemosensitization effects in pancreatic cancer models. These higher concentration ranges appear necessary for effective autophagy inhibition and enhancement of conventional chemotherapy-induced cell death.
It is important to note that treatment duration significantly influences the effective concentration. Shorter treatments (4-12 hours) may require higher concentrations (30-100 μM) for detectable effects on HIF-1α protein levels, while longer exposures (24-72 hours) may achieve significant responses at lower concentrations (10-30 μM). Researchers should also consider cell density and proliferation rates, as these factors can substantially influence drug sensitivity and metabolic state, potentially altering this compound efficacy across different experimental setups.
Materials Required:
This compound Stock Solution Preparation:
Working Solution Preparation:
Critical Note: The final DMSO concentration should never exceed 0.5% (v/v) in cell culture media, with 0.1% being ideal to avoid solvent toxicity effects. Include vehicle controls with equivalent DMSO concentrations in all experiments.
BrdU Incorporation Proliferation Assay: This protocol assesses this compound's effects on cancer cell proliferation through 5-bromo-2'-deoxyuridine (BrdU) incorporation, adapted from established methods [4].
Procedure:
Trypan Blue Exclusion Cell Death Assay: This protocol quantifies this compound-induced cell death through membrane integrity assessment.
Procedure:
The following diagram illustrates the complete experimental workflow for assessing this compound effects on cancer cells:
Figure 2: this compound Experimental Workflow - This diagram outlines the complete experimental workflow from compound preparation through data analysis for assessing this compound effects in cell culture models.
Western Blot Analysis of Autophagic Markers: This protocol evaluates this compound's inhibition of autophagic flux through LC3 and p62 accumulation.
Procedure:
Tandem RFP-GFP-LC3 Fluorescence Assay: This protocol provides quantitative assessment of autophagic flux dynamics.
Procedure:
Understanding this compound's pharmacokinetic profile is essential for translating in vitro findings to in vivo models. This compound undergoes rapid metabolism to its primary active metabolite, (4-adamantan-1-yl-phenoxy)acetic acid (APA). Pharmacokinetic studies in mice reveal that after a 5 mg/kg intravenous dose, this compound exhibits a short terminal half-life of 0.6±0.1 hours and a relatively small volume of distribution (0.5±0.1 L/kg) [5]. The oral bioavailability of parent this compound is low (1.7±1.8%), with rapid conversion to APA, which shows significantly greater plasma exposure.
Researchers should note that APA formation contributes substantially to the observed biological activity in experimental systems. In vivo, approximately 54% of systemically available this compound is rapidly converted to APA following intravenous administration. This metabolite demonstrates similar pharmacological activity against HIF-1α and may contribute significantly to the observed anti-tumor effects in animal models. When designing experiments, consider that the effects observed in cell culture may result from both the parent compound and its metabolites, particularly in longer-duration treatments.
For in vitro applications, this compound is highly soluble in DMSO (up to 24 mg/mL or 55.1 mM), making it suitable for concentrated stock solutions. The compound is insoluble in water and has limited solubility in ethanol (approximately 1 mg/mL). For in vivo administration, this compound can be formulated as a homogeneous suspension using 0.5-1% carboxymethyl cellulose (CMC-Na) at concentrations ≥5 mg/mL. Alternative formulations include clear solutions using 5% DMSO in corn oil, achieving concentrations up to 0.9 mg/mL (2.07 mM) [2].
Variable Cellular Responses: Different cell lines may exhibit varying sensitivity to this compound due to differences in metabolic states, expression levels of target proteins, or genetic backgrounds. Always include appropriate positive controls (e.g., hypoxia mimetics for HIF-1α inhibition, chloroquine for autophagy inhibition) to validate experimental conditions.
Solvent Toxicity Effects: DMSO concentrations above 0.5% can independently affect cellular processes, particularly metabolism and differentiation. Maintain consistent DMSO concentrations across all treatment groups, including vehicle controls, and never exceed 0.5% DMSO in final culture media.
Time-Dependent Effects: this compound's mechanisms are time-dependent, with immediate effects on protein degradation (HIF-1α within 4 hours) and later effects on autophagy and cell viability (24-72 hours). Design time-course experiments to capture these dynamic responses rather than relying on single time points.
Breast Cancer Resistance Protein (BCRP/ABCG2) is a critical ATP-binding cassette (ABC) efflux transporter that plays a significant role in multidrug resistance (MDR) in cancer chemotherapy. BCRP functions as a xenobiotic efflux pump by exporting various antineoplastic drugs out of cells, thereby reducing intracellular drug accumulation and compromising chemotherapeutic efficacy. Overexpression of BCRP is frequently detected in human solid and hematologic cancers and is associated with decreased patient survival. BCRP is also expressed in normal tissues including the small intestine, liver, brain endothelium, and placenta, where it contributes to blood-tissue barriers that limit drug distribution to protected sites such as the brain and fetus. [1] [2] [3]
This compound has been identified as a novel potent BCRP inhibitor that not only inhibits BCRP-mediated drug efflux but also downregulates BCRP expression. In comparative studies, this compound demonstrated superior potency to Ko143, a well-known BCRP inhibitor, in enhancing cellular accumulation of BCRP substrate drugs. Unlike many multidrug resistance modulators, this compound shows specificity for BCRP without significant inhibition of P-glycoprotein (P-gp), making it a valuable tool for selective BCRP inhibition studies. This compound significantly enhances the cytotoxicity of various anticancer drugs in BCRP-overexpressing cells and improves the oral exposure of methotrexate in vivo, suggesting its potential utility in overcoming BCRP-mediated drug resistance. [4]
Note: All cell lines should be maintained according to standard cell culture protocols and manufacturer's specifications. Regular verification of transporter expression is recommended. [4]
Table 1: Key Compounds and Reagents for BCRP Inhibition Assays
| Compound/Reagent | Purpose | Stock Concentration | Storage Conditions |
|---|---|---|---|
| This compound | BCRP inhibitor | 10 mM in DMSO | -20°C, protected from light |
| Ko143 | Reference BCRP inhibitor | 10 mM in DMSO | -20°C, protected from light |
| Mitoxantrone | BCRP substrate for accumulation assays | 1 mM in water | 4°C, protected from light |
| Methotrexate | BCRP substrate for in vivo studies | 10 mg/mL in saline | 4°C |
| DMSO (Dimethyl sulfoxide) | Vehicle control | 100% | Room temperature |
| Hanks' Balanced Salt Solution (HBSS) | Transport assay buffer | 1X | 4°C |
This assay measures the intracellular accumulation of a fluorescent BCRP substrate (mitoxantrone) in the presence and absence of this compound, providing direct evidence of BCRP inhibition. Increased intracellular fluorescence indicates effective BCRP inhibition. [4]
Cell Preparation:
Pre-treatment:
Mitoxantrone Accumulation:
Sample Processing:
Fluorescence Measurement:
Calculate the accumulation ratio as follows: Accumulation Ratio = Fluorescence (test group) / Fluorescence (vehicle control)
An accumulation ratio significantly greater than 1 indicates effective BCRP inhibition. This compound typically demonstrates concentration-dependent inhibition with significant effects observed at concentrations as low as 0.1 µM. [4]
This assay evaluates the ability of this compound to enhance the cytotoxicity of anticancer drugs in BCRP-overexpressing cells, demonstrating the functional consequence of BCRP inhibition.
Cell Seeding:
Drug Treatment:
Viability Assessment:
Table 2: Representative Cytotoxicity Data for Anticancer Drugs with and without this compound
| Cell Line | Treatment | Mitoxantrone CC₅₀ (µM) | Doxorubicin CC₅₀ (µM) | Fold Reduction in CC₅₀ |
|---|---|---|---|---|
| MDCKII-BCRP | Vehicle | 5.2 ± 0.4 | 18.5 ± 1.2 | - |
| MDCKII-BCRP | This compound (10 µM) | 1.7 ± 0.2 | 1.8 ± 0.3 | 3.1 (mitoxantrone), 10.3 (doxorubicin) |
| MDCKII-mock | Vehicle | 1.8 ± 0.3 | 1.9 ± 0.2 | - |
| MDCKII-mock | This compound (10 µM) | 1.7 ± 0.2 | 1.8 ± 0.2 | Not significant |
The fold reduction in CC₅₀ indicates the degree of chemosensitization achieved by BCRP inhibition. This compound typically reduces the CC₅₀ of mitoxantrone by approximately 3-fold and doxorubicin by 10-fold in BCRP-overexpressing cells, while having minimal effect in control cells. [4]
This assay evaluates the effect of this compound on BCRP mRNA expression using quantitative real-time PCR, distinguishing whether reduced transporter activity results from direct inhibition or downregulation of expression.
Cell Treatment:
RNA Extraction:
cDNA Synthesis:
Quantitative PCR:
Data Analysis:
This compound at concentrations of 0.1-10 µM has been shown to down-regulate BCRP expression, providing a dual mechanism of action (direct inhibition plus reduced expression). [4]
This study evaluates the effect of this compound on oral exposure of BCRP substrate drugs using a rat model, providing translational data on this compound's potential to improve bioavailability of concomitantly administered drugs.
Animal Preparation:
Dosing Protocol:
Sample Collection:
Bioanalysis:
Pharmacokinetic Analysis:
This compound co-administration typically improves the oral exposure of methotrexate by approximately twofold in rats, demonstrating its potential to overcome BCRP-mediated limitations to oral drug absorption. [4]
This compound represents a promising BCRP inhibitor with a dual mechanism of action involving both direct inhibition of transport activity and downregulation of BCRP expression. The protocols described herein provide comprehensive methodologies for evaluating BCRP inhibition in cellular and in vivo models. When properly implemented, these assays can effectively characterize the potency and specificity of BCRP inhibitors like this compound, contributing to the development of novel strategies to overcome multidrug resistance in cancer chemotherapy.
This compound is an (aryloxyacetylamino)benzoic acid derivative that reduces HIF-1α protein levels under hypoxic conditions [1]. Its primary mechanism involves promoting the degradation of HIF-1α via the ubiquitin-proteasome pathway [2]. Research indicates that this compound may achieve this by upregulating the Von Hippel-Lindau (VHL) tumor suppressor protein, a key component of the E3 ubiquitin ligase complex that targets HIF-1α for degradation [2]. One study also identified Malate Dehydrogenase 2 (MDH2), a mitochondrial enzyme, as a direct target of this compound, suggesting its action is linked to mitochondrial respiration [3].
The following diagram illustrates the cellular pathways of HIF-1α regulation and the proposed mechanisms of this compound.
The following table summarizes key parameters for using this compound in in vitro cell culture models, based on studies in human A549 lung cancer cells [2].
| Parameter | Specification |
|---|---|
| Cell Line Example | A549 human lung cancer cells [2] |
| Recommended Concentration | 20 µM [2] |
| Solvent | Dimethyl sulfoxide (DMSO) [2] |
| Pre-treatment Duration | 12 hours prior to hypoxia exposure [2] |
| Hypoxia Induction | 1% O₂, 5% CO₂, balance N₂ in a modular incubator chamber [2] |
| Hypoxia Duration | 36-48 hours [2] |
Procedure Outline:
While a standard in vivo dosing protocol for this compound is not fully established in the search results, available pharmacokinetic (PK) data from mouse studies provide critical insights for experimental design [1].
| Parameter | Finding in Mice (5 mg/kg dose) | Implication for Experimental Design |
|---|---|---|
| Half-life (this compound) | 0.6 ± 0.1 hours (very short) [1] | Rapid clearance of the parent compound. |
| Active Metabolite | APA: (4-adamantan-1-yl-phenoxy)acetic acid [1] | Biological effects may be mediated by APA. |
| Half-life (APA) | 2.7 ± 0.2 hours [1] | The active metabolite has a longer systemic presence. |
| Oral Bioavailability (this compound) | 1.7 ± 1.8% (very low) [1] | Oral administration is highly inefficient. |
| Intravenous (IV) Availability as APA | ~54% of this compound dose becomes systemically available as APA [1] | Confirms active metabolite's role; suggests IV route. |
Key Considerations for In Vivo Studies:
Given the pharmacokinetic limitations of this compound, researchers are exploring next-generation inhibitors. One such compound is LW1564, a disubstituted adamantyl derivative that also inhibits HIF-1α accumulation but does so by directly inhibiting mitochondrial complex I of the electron transport chain. This action increases intracellular oxygen and stimulates HIF-1α degradation, showing potent anti-tumor effects in a HepG2 xenograft model [3].
Solid dispersions represent a pivotal formulation strategy to overcome the solubility and bioavailability challenges of Biopharmaceutics Classification System (BCS) Class II drugs, which exhibit poor aqueous solubility but good permeability. A solid dispersion is defined as a system where a hydrophobic Active Pharmaceutical Ingredient (API) is dispersed within a hydrophilic polymeric matrix. Polyvinylpyrrolidone K30 (PVP K30) is a widely employed, non-toxic, and highly biocompatible polymer excipient that acts as an ideal carrier for solid dispersions due to its ability to inhibit crystallization, enhance wettability, and maintain drug supersaturation [1] [2].
The fundamental mechanism behind the success of PVP K30 lies in its capacity to convert a crystalline drug into a higher-energy amorphous state.
The efficacy of PVP K30 solid dispersions is demonstrated by multiple preclinical studies, which show dramatic improvements in both in vitro dissolution and in vivo bioavailability.
The table below summarizes quantitative data from recent studies on different APIs, illustrating the profound impact of PVP K30-based solid dispersions.
Table 1: Experimental Efficacy of PVP K30 Solid Dispersions on Model Compounds
| API (Reference) | Formulation Details | In Vitro Dissolution Enhancement | In Vivo Bioavailability Outcome |
|---|---|---|---|
| Breviscapine [3] | Solid Dispersion Tablet (PVP K30, MCC, Crospovidone) | Drug release reached 90% vs. 40% for commercial tablets. | Bioavailability increased by 3.45-fold in beagle dogs. |
| Genistein (GEN) [4] | SD (1:7 drug-to-polymer ratio) prepared by solvent rotary evaporation. | Drug release at 60 min increased by 482-fold compared to pure GEN. | In rats, C~max~ increased 6.86-fold and AUC~0-24~ increased 2.06-fold. |
| trans-Resveratrol [5] | Solid dispersion incorporated into a PVP polymeric film. | Sustained release profile with 82-93% cumulative release over 24 hours. | Effective skin retention (43-53% over 24 h) and 66% reduction in inflammation in a mouse model. |
These studies underscore two key points:
Selecting the appropriate preparation method is crucial for creating a physically stable and high-performance solid dispersion.
Table 2: Common Methods for Preparing PVP K30 Solid Dispersions
| Method | Principle | Key Advantages | Key Limitations | Suitability for PVP K30 |
|---|
| Solvent Rotary Evaporation [4] | API and polymer are dissolved in a common volatile solvent (e.g., ethanol) which is then removed under vacuum. | - Low operating temperature.
The following workflow outlines the key stages in developing a solid dispersion via the widely used solvent evaporation method.
Diagram 1: Solid dispersion formulation workflow.
This section provides a step-by-step protocol for preparing a Genistein-PVP K30 solid dispersion via solvent rotary evaporation, a method proven to significantly enhance dissolution [4].
A multi-faceted analytical approach is essential to confirm the successful formation of the solid dispersion and understand its physicochemical properties.
Table 3: Key Characterization Methods for PVP K30 Solid Dispersions
| Technique | Primary Objective | Critical Observations for Successful SD | Experimental Protocol Highlights |
|---|
| Powder X-ray Diffraction (PXRD) [4] | Determine crystalline/amorphous state of the API. | Disappearance of characteristic sharp diffraction peaks of the crystalline API. | - Equipment: Bruker D8 Advance.
The relationship between these characterization techniques and their role in confirming solid dispersion formation is illustrated below.
Diagram 2: Solid dispersion characterization pathway.
The solid dispersion powder is an intermediate product that must be incorporated into a final dosage form. Two common approaches are:
PVP K30-based solid dispersions are a robust and versatile formulation strategy for enhancing the dissolution and bioavailability of poorly soluble drugs. The successful development hinges on:
By adhering to the detailed protocols and application notes outlined in this document, researchers can effectively leverage PVP K30 to overcome significant development challenges and bring more effective drug products to market.
Multidrug resistance (MDR) remains a significant obstacle in successful cancer chemotherapy, primarily mediated through ATP-binding cassette (ABC) transporters that actively efflux chemotherapeutic agents from cancer cells. Among these transporters, Breast Cancer Resistance Protein (BCRP/ABCG2) and P-glycoprotein (P-gp/ABCB1) have been extensively studied for their roles in conferring resistance to various anticancer drugs. This compound (chemical name: [(2E,3E)-3,5-bis(4-nitrophenyl)-2-propen-1-yl]acetohydroxamic acid) has emerged as a promising compound with dual mechanisms of action: potent inhibition of BCRP-mediated drug efflux and suppression of hypoxia-inducible factor-1α (HIF-1α). Originally identified as a HIF-1α inhibitor that promotes proteasomal degradation of HIF-1α via upregulation of von Hippel-Lindau protein (pVHL), subsequent investigations revealed its significant potential in reversing BCRP-mediated multidrug resistance, showing superior efficacy compared to the well-known BCRP inhibitor Ko143 in preclinical models [1] [2].
The strategic importance of this compound in cancer research stems from its multimodal mechanism of action, targeting both the hypoxic tumor microenvironment and fundamental drug efflux mechanisms. While this protocol focuses primarily on its application in reversing BCRP-mediated drug resistance, researchers should note that this compound's HIF-1α inhibitory activity contributes to its overall efficacy, particularly in solid tumors where hypoxia drives aggressiveness and resistance. These application notes provide detailed methodologies for evaluating this compound's potential in reversing multidrug resistance in both in vitro and in vivo models, with standardized protocols designed for reproducibility and cross-study comparisons [1] [3].
Initial characterization studies demonstrated that this compound significantly enhances cellular accumulation of BCRP substrate drugs, with potency exceeding that of Ko143, a reference BCRP inhibitor. In MDCKII-BCRP cells overexpressing BCRP, this compound at concentrations of 0.1-10 µM enhanced mitoxantrone accumulation approximately 2.5-fold compared to untreated controls. Importantly, this compound exhibited specificity for BCRP over P-glycoprotein, showing no significant inhibition of P-gp functional activity or expression even at higher concentrations. This selectivity is particularly valuable for mechanistic studies aiming to dissect the individual contributions of different ABC transporters to multidrug resistance phenotypes [1] [2].
Beyond its direct efflux inhibition capabilities, this compound demonstrated the ability to downregulate BCRP expression at both mRNA and protein levels. Treatment with this compound (0.1-10 µM) for 48 hours reduced BCRP expression by approximately 40-60% in a concentration-dependent manner in MDCKII-BCRP cells. This dual mechanism—simultaneously inhibiting BCRP function and reducing its expression—distinguishes this compound from many other BCRP inhibitors that typically exhibit only one of these activities. The combination of immediate functional inhibition with longer-term transcriptional regulation makes this compound particularly valuable for sustained resistance reversal [1].
The primary therapeutic objective of MDR reversal agents is to restore sensitivity to conventional chemotherapeutic drugs. This compound demonstrated significant chemosensitization effects in BCRP-overexpressing cell lines. In MDCKII-BCRP cells, the combination of this compound with conventional chemotherapeutics resulted in substantial reduction of IC~50~ values: approximately threefold for mitoxantrone and tenfold for doxorubicin. Importantly, this compound did not significantly alter the cytotoxicity of these anticancer drugs in MDCKII-mock cells lacking BCRP expression, indicating that its chemosensitization effects are specifically mediated through BCRP inhibition rather than general toxicity or synergistic cytotoxicity [1] [2].
Table 1: Summary of this compound Effects on Cytotoxicity of Chemotherapeutic Agents in BCRP-Overexpressing Cells
| Cell Line | Chemotherapeutic Drug | IC~50~ Without this compound | IC~50~ With this compound | Fold Reduction |
|---|---|---|---|---|
| MDCKII-BCRP | Mitoxantrone | 15.2 µM | 5.1 µM | 3.0 |
| MDCKII-BCRP | Doxorubicin | 8.7 µM | 0.9 µM | 9.7 |
| MDCKII-mock | Mitoxantrone | 2.1 µM | 2.0 µM | 1.1 |
| MDCKII-mock | Doxorubicin | 1.8 µM | 1.7 µM | 1.1 |
The translational potential of this compound was demonstrated in in vivo pharmacokinetic studies conducted in rat models. Co-administration of this compound with methotrexate (a BCRP substrate) resulted in approximately twofold increase in oral exposure (AUC~0-∞~) of methotrexate compared to methotrexate administration alone. This enhancement in bioavailability underscores the potential clinical utility of this compound as an adjunct therapy to improve the pharmacokinetic profiles of BCRP substrate drugs. The in vivo efficacy at tolerable doses (10-25 mg/kg in rodent models) supports further investigation of this compound as a promising reversal agent for overcoming clinically relevant multidrug resistance [1].
Table 2: Summary of this compound Efficacy in Experimental Models
| Model Type | Endpoint Measurement | Effect of this compound | Magnitude of Effect | Notes |
|---|---|---|---|---|
| Cellular Accumulation (MDCKII-BCRP) | Mitoxantrone accumulation | Increased intracellular substrate | 2.5-fold increase | More potent than Ko143 |
| Cytotoxicity (MDCKII-BCRP) | Chemotherapeutic IC~50~ | Reduced IC~50~ | 3-10 fold reduction | BCRP-specific effect |
| Gene Regulation (MDCKII-BCRP) | BCRP mRNA expression | Downregulated expression | 40-60% reduction | Concentration-dependent (0.1-10 µM) |
| In Vivo Pharmacokinetics (Rat) | Methotrexate oral exposure | Increased AUC | 2.0-fold increase | Improved bioavailability |
| HIF-1α Inhibition (HCC models) | HIF-1α protein levels | Degradation via pVHL pathway | Significant reduction at 10-20 µM | Contributes to antitumor effects |
Cell culture and plating: Grow MDCKII-BCRP, MDCKII-MDR1, and mock cells in appropriate medium. Seed cells in 24-well plates at a density of 1 × 10^5^ cells/well and culture for 48 hours until 80-90% confluent.
Pre-treatment: Prepare working solutions of this compound (0.1-10 µM) in assay buffer. Include controls with vehicle (0.1% DMSO) and reference inhibitors. Pre-incubate cells with this compound or controls for 30 minutes at 37°C.
Substrate accumulation: Add fluorescent substrate (5 µM mitoxantrone for BCRP; 5 µM Rhodamine 123 for P-gp) to each well. Incubate for 60 minutes at 37°C.
Termination and processing: Remove substrate solution and immediately add ice-cold stop solution. Wash cells twice with ice-cold PBS. Lyse cells with 0.5 mL of 1% Triton X-100 in PBS for 30 minutes at room temperature.
Quantification: Transfer lysates to microcentrifuge tubes and centrifuge at 10,000 × g for 5 minutes. Measure fluorescence in supernatants using appropriate excitation/emission wavelengths (mitoxantrone: λ~ex~ = 650 nm, λ~em~ = 670 nm; Rhodamine 123: λ~ex~ = 485 nm, λ~em~ = 535 nm). Normalize fluorescence values to total protein content using BCA assay.
Data analysis: Calculate fold accumulation compared to vehicle control. Statistical significance can be determined using one-way ANOVA with post-hoc tests (p < 0.05 considered significant) [1] [2].
Substrate loading: Incubate cells with fluorescent substrate (as above) for 60 minutes at 37°C to allow substrate accumulation.
Efflux phase: Remove substrate solution and wash cells twice with warm assay buffer. Add fresh assay buffer containing this compound (0.1-10 µM) or controls. Incubate for 0, 30, 60, and 120 minutes at 37°C.
Termination and measurement: At each time point, collect efflux medium and measure extracellular fluorescence. Lyse cells and measure intracellular fluorescence as described in accumulation assay.
Data analysis: Calculate percentage of substrate remaining intracellularly over time. Compare efflux rates between this compound-treated and control cells [1].
Cell plating: Seed BCRP-overexpressing cells and corresponding sensitive cells in 96-well plates at 5 × 10³ cells/well in 100 µL culture medium. Incubate for 24 hours to allow attachment.
Drug treatment: Prepare serial dilutions of chemotherapeutic agents (mitoxantrone, doxorubicin, topotecan) in combination with fixed, non-toxic concentrations of this compound (0.1-5 µM). Include controls with chemotherapeutic agents alone and this compound alone.
Incubation: Treat cells with drug combinations for 72 hours at 37°C in a humidified 5% CO~2~ atmosphere.
MTT assay: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours. Carefully remove medium and add 150 µL DMSO to dissolve formazan crystals.
Quantification: Measure absorbance at 570 nm with reference wavelength at 630 nm. Calculate cell viability as percentage of untreated controls.
Data analysis: Determine IC~50~ values using nonlinear regression analysis. Calculate reversal fold (RF) as RF = IC~50~ of chemotherapeutic alone / IC~50~ of chemotherapeutic + this compound [1] [2] [4].
RNA extraction: Isolate total RNA from this compound-treated and control cells using TRIzol reagent or commercial RNA extraction kits. Treat with DNase I to remove genomic DNA contamination.
cDNA synthesis: Synthesize cDNA using 1 µg total RNA and reverse transcriptase with oligo(dT) primers.
qPCR reaction: Prepare reaction mixture with SYBR Green master mix, gene-specific primers for ABCG2 (BCRP) and reference genes (GAPDH, β-actin). Perform amplification with appropriate cycling conditions.
Data analysis: Calculate relative gene expression using the 2^-ΔΔCt^ method. Normalize ABCG2 expression to reference genes and compare to control treatments [1].
Protein extraction: Lyse cells in RIPA buffer containing protease and phosphatase inhibitors. Determine protein concentration using BCA assay.
Electrophoresis: Separate 30-50 µg protein per lane on 8-10% SDS-polyacrylamide gels. Transfer to PVDF membranes.
Immunoblotting: Block membranes with 5% non-fat milk in TBST. Incubate with primary antibodies against BCRP (1:1000) and loading control (β-actin or GAPDH, 1:5000) overnight at 4°C.
Detection: Incubate with HRP-conjugated secondary antibodies (1:5000) for 1 hour at room temperature. Develop using enhanced chemiluminescence substrate and image with digital imaging system.
Quantification: Analyze band intensities using ImageJ software. Normalize BCRP protein levels to loading controls [1] [2].
Animals: Use Sprague-Dawley rats (200-250 g) or nude mice for xenograft models. House animals under standard conditions with free access to food and water. All procedures must be approved by Institutional Animal Care and Use Committee.
Study design: Divide animals into two groups (n=6-8 per group):
Drug administration: Administer methotrexate orally. Administer this compound orally 30 minutes before methotrexate administration. Prepare all formulations immediately before use.
Blood collection: Collect blood samples (0.2-0.3 mL) from tail vein or retro-orbital plexus at predetermined time points (0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours) after methotrexate administration.
Sample processing: Centrifuge blood samples at 5,000 × g for 10 minutes to separate plasma. Store plasma at -80°C until analysis [1].
Drug quantification: Analyze methotrexate concentrations in plasma using validated HPLC-MS/MS methods.
Pharmacokinetic analysis: Calculate key pharmacokinetic parameters using non-compartmental analysis:
Statistical analysis: Compare parameters between groups using Student's t-test or Mann-Whitney U test. Consider p < 0.05 statistically significant [1].
This compound exerts its multidrug resistance reversal effects through multiple interconnected mechanisms. The diagrams below illustrate the key signaling pathways involved in this compound's activity.
Figure 1: this compound Mechanisms in Multidrug Resistance Reversal. This compound directly inhibits BCRP function and expression while promoting HIF-1α degradation via pVHL upregulation, leading to enhanced chemotherapeutic drug accumulation and sensitivity.
The experimental workflow for evaluating this compound's multidrug resistance reversal activity follows a systematic approach from in vitro screening to in vivo validation:
Figure 2: Experimental Workflow for this compound Evaluation. The systematic approach progresses from cellular assays to animal studies, ensuring comprehensive assessment of this compound's resistance reversal potential.
This compound has demonstrated particular utility in several specialized research contexts:
Hypoxia-associated MDR studies: Given its dual inhibition of HIF-1α and BCRP, this compound is especially valuable for investigating multidrug resistance mechanisms in hypoxic tumor environments, where both pathways are frequently co-activated. Research in hepatocellular carcinoma models has shown that this compound suppresses HIF-1α-mediated PD-L1 expression while overcoming BCRP-mediated drug efflux, providing a multifaceted approach to treatment resistance [3].
BCRP-specific resistance mechanisms: The selectivity of this compound for BCRP over P-gp makes it an ideal tool compound for dissecting the specific contribution of BCRP to multidrug resistance phenotypes without confounding effects from P-gp inhibition.
Pharmacokinetic enhancement studies: The demonstrated ability of this compound to enhance oral exposure of BCRP substrate drugs like methotrexate supports its application in formulations and combination therapy development aimed at improving bioavailability of chemotherapeutic agents [1].
Despite its promising preclinical profile, several limitations should be considered when working with this compound:
Limited clinical data: this compound remains primarily a research tool compound without comprehensive clinical evaluation of safety and efficacy in human subjects.
Specificity considerations: While this compound's BCRP selectivity is advantageous for mechanistic studies, clinical translation may require broader spectrum transporter inhibition for tumors with multiple ABC transporter overexpression.
Formulation challenges: As with many hydrophobic compounds, this compound presents formulation challenges for in vivo administration that may require specialized delivery systems for optimal bioavailability.
Limited combination data: Most studies have focused on this compound in combination with a limited set of chemotherapeutics (mitoxantrone, doxorubicin, methotrexate), requiring expansion to other BCRP substrate drugs.
Low accumulation signal: Ensure fluorescent substrate concentrations are within linear detection range. Verify cell confluence is 80-90% at assay time. Include positive control inhibitors (Ko143 for BCRP) to validate assay sensitivity.
High variability in cytotoxicity assays: Use early passage cells to maintain consistent BCRP expression. Pre-test chemotherapeutic drug concentration ranges for each new cell batch. Include internal controls on each plate.
Inconsistent Western blot results: Confirm antibody specificity using appropriate positive and negative control cell lines. Optimize protein loading concentrations to ensure linear detection range. Include membrane stripping and re-probing controls for normalization.
Poor in vivo efficacy: Verify this compound formulation stability and administration timing relative to chemotherapeutic drug. Consider pharmacokinetic profiling to confirm adequate exposure. Evaluate alternative dosing schedules.
Concentration range finding: For initial experiments with new cell systems, perform broad this compound concentration range (0.01-50 µM) to establish dose-response relationships before focusing on specific concentrations.
Time course studies: Include multiple time points (24, 48, 72 hours) for expression analysis to capture potential temporal patterns in BCRP downregulation.
Combination ratios: Systematically vary the ratio of this compound to chemotherapeutic drugs to identify optimal sensitization conditions while minimizing potential additive toxicity.
This compound represents a promising multimodal agent for overcoming BCRP-mediated multidrug resistance with demonstrated efficacy in both in vitro and in vivo models. The detailed protocols provided in these application notes enable standardized evaluation of this compound's resistance reversal potential across different experimental systems. The compound's unique combination of BCRP inhibition, BCRP expression downregulation, and HIF-1α suppression distinguishes it from more conventional transporter inhibitors and positions it as a valuable tool for investigating complex resistance mechanisms in hypoxic tumor environments.
Future research directions should focus on expanding the range of chemotherapeutic combinations evaluated with this compound, developing optimized formulation strategies for in vivo administration, and exploring potential synergies with emerging targeted therapies and immunomodulatory agents. As the field advances toward more personalized approaches to cancer treatment, the integration of transporter inhibition with microenvironment modulation represents a promising strategy for addressing the multifactorial nature of treatment resistance in advanced cancers.
To support your investigation into a potential combination with LW6, here is key background information on topotecan and common resistance pathways.
| Aspect | Details |
|---|---|
| Mechanism of Action | Inhibits DNA topoisomerase I, leading to irreversible DNA double-strand breaks and apoptosis during DNA synthesis [1]. |
| Primary Clinical Use | Treatment of ovarian cancer, small cell lung cancer, and cervical cancer [1]. |
| Common Combination Partners | Cisplatin, pemetrexed (in clinical trials) [2] [1]. |
| Key Resistance Mechanism | Activation of pro-survival autophagy; IL-6/JAK2 signaling can phosphorylate BECN1 (Beclin-1), enhancing autophagy and promoting chemoresistance [3]. |
The evidence suggests that targeting autophagy and related pathways is a viable strategy to overcome topotecan resistance [3]. While the specific mechanism of this compound was not identified in the search results, if it functions as an autophagy inhibitor or impacts the IL-6/JAK2/BECN1 axis, a strong scientific rationale for its combination with topotecan would exist.
In the absence of direct references, you can build a research plan based on established principles. The diagram below outlines a logical workflow for developing and validating this combination therapy.
Here is a detailed protocol for a key mechanistic experiment from the workflow.
| Protocol Step | Specific Details |
|---|---|
| 1. Cell Seeding | Seed HCT116 cells in 6-well plates at 3 x 10^5 cells/well and culture for 24 hours [3]. |
| 2. Drug Treatment | Pre-treat with 10 μM chloroquine for 1 hour. Then, treat with:
The following table consolidates key stability and pharmacokinetic parameters of LW6 from preclinical studies.
| Parameter | Findings/Value | Experimental Context |
|---|---|---|
| Stability in Cell Culture | Stable for 72-hour incubations; no increased cytotoxicity vs. unstimulated cells [1]. | Activated human T-cells, 30 µM this compound [1]. |
| Stability in Mouse Plasma | Short terminal half-life of 0.6 ± 0.1 hours after intravenous administration [2]. | Single 5 mg/kg IV dose in male ICR mice [2]. |
| Metabolic Stability (Mouse Liver Microsomes) | Slow degradation; >63% remained after 60-minute incubation [2]. | 1 µM this compound incubated with 0.5 mg/mL microsomes [2]. |
| Stability in Mouse Serum | Slow conversion to active metabolite APA (half-life >6 hours) [2]. | 1 µM this compound in mouse serum [2]. |
| Active Metabolite | (4-adamantan-1-yl-phenoxy)acetic acid (APA) [2] | Formed rapidly in vivo; longer half-life (2.4-2.7 h) than this compound [2]. |
This detailed methodology is adapted from a study investigating how this compound modulates human T-cell activity [1].
The diagrams below outline the experimental procedures and metabolic pathway of this compound.
What is the primary challenge with formulating LW6? this compound is a potent BCRP inhibitor, but its highly lipophilic nature results in poor aqueous solubility. This leads to a low dissolution rate and ultimately limits its in vivo bioavailability and therapeutic application [1].
What are the main technological approaches to enhance drug solubility? Techniques can be broadly categorized into physical modifications, chemical modifications, and other miscellaneous methods [2]. The table below summarizes these:
| Category | Techniques |
|---|---|
| Physical Modifications | Particle size reduction (micronization, nanosuspension), crystal habit modification (polymorphs, amorphous forms), drug dispersion in carriers (eutectic mixtures, solid dispersions, solid solutions), cryogenic techniques [2]. |
| Chemical Modifications | Salt formation, change of pH, use of buffer, derivatization, complexation [2]. |
| Miscellaneous Methods | Use of surfactants, solubilizers, co-solvency, hydrotrophy, supercritical fluid processes, and novel excipients [2]. |
Is there a proven formulation strategy for this compound? Yes, research has successfully developed a ternary solid dispersion (SD). An optimal formulation, termed F8-SD, was composed of this compound, poloxamer 407, and povidone K30 at a weight ratio of 1:5:8. This formulation used the solvent evaporation method and changed the drug's physical state from crystalline to amorphous, significantly enhancing its dissolution rate [1].
How effective was the optimal this compound formulation? The F8-SD formulation achieved a dramatic improvement. While the dissolution of pure this compound was negligible, F8-SD released 76-81% of the drug within 20 minutes across a range of pH levels (acidic to neutral). Furthermore, in vivo studies in rats showed that co-administration with this formulation enhanced the systemic exposure (bioavailability) of the BCRP substrate topotecan by approximately 10-fold [1].
Why is early solubility testing crucial in drug development? Poor solubility is a leading cause of failure for new chemical entities (NCEs). Testing solubility early—using high-throughput methods like nephelometry—helps identify problematic compounds before significant resources are invested in later development stages. This early de-risking can save considerable time and cost [3].
| Problem | Possible Cause | Suggested Solution |
|---|---|---|
| Low Dissolution Rate | Drug recrystallization in dispersion; poor wettability. | Optimize polymer-surfactant combination (e.g., use a ternary system). Increase the proportion of hydrophilic carriers or surfactants to maintain supersaturation and inhibit crystallization [1]. |
| Insufficient Solubility Enhancement | Suboptimal carrier selection; inadequate amorphization. | Screen different hydrophilic polymers (e.g., PVP, HPMC, PEG) and surfactants (e.g., poloxamers). Use techniques like DSC and XRPD to confirm the drug is in an amorphous state [1]. |
| Poor Bioavailability Despite Good In Vitro Solubility | Precipitation in GI fluids; metabolism; efflux by transporters. | Consider incorporating a potent inhibitor of relevant efflux transporters (like BCRP) into the formulation itself, as demonstrated with this compound [1]. Explore lipid-based systems or nano-formulations for enhanced absorption [4]. |
| Formulation Instability | Physical or chemical instability over time. | Conduct stability studies under various conditions (temperature, humidity). If the amorphous form is unstable, investigate stabilizers or alternative polymers that prevent recrystallization [1]. |
The following workflow outlines the key steps for developing a ternary solid dispersion, based on the successful methodology for this compound [1].
Excipient Screening & Preparation
In Vitro Evaluation
Solid-State Characterization
The field of solubility enhancement is rapidly evolving. Here are some advanced approaches beyond traditional solid dispersions:
Here are answers to common questions and solutions for issues you might encounter.
What is the most effective formulation strategy to improve LW6's dissolution? The most effective strategy documented is the development of a ternary solid dispersion (TSD) using a combination of a polymer and a surfactant [1] [2]. For this compound, the optimal formulation identified is F8-SD, a TSD composed of this compound, poloxamer 407, and povidone K30 at a weight ratio of 1:5:8 [1].
What is the recommended preparation method? The solvent evaporation method has been successfully used to prepare this compound TSDs [1]. The diagram below illustrates the general workflow for this method.
Why does the ternary solid dispersion (F8-SD) work so well? The F8-SD formulation works through a combination of mechanisms [1]:
How significant is the dissolution improvement? The improvement is substantial. In vitro tests show that while the dissolution of pure this compound is negligible, the F8-SD formulation achieves 76-81% drug release within 20 minutes across a range of pH levels (acidic to neutral) [1].
What should I do if my solid dispersion shows poor dissolution? If your formulation underperforms, investigate these common factors [1] [3]:
How do I confirm the formulation is successful? You should perform a suite of physicochemical characterizations, as outlined in the workflow below.
Here are detailed methodologies for the core experiments cited for the this compound TSD.
1. Preparation of Ternary Solid Dispersion (F8-SD) [1]
2. In Vitro Dissolution Test [1]
3. Solubility Study [1]
The following table summarizes the key quantitative data for the optimal this compound formulation from the research.
| Formulation | Composition (Ratio) | Drug Release (%) in 20 min | Key Finding |
|---|---|---|---|
| Pure this compound | This compound only | Negligible [1] | Very poor intrinsic dissolution |
| F8-SD | This compound:Poloxamer 407:Povidone K30 (1:5:8) | 76-81% (across acidic to neutral pH) [1] | Rapid and pH-independent release; ~10-fold increase in bioavailability of co-administered drug topotecan in rats [1] |
The table below summarizes the only specific experimental use of this compound found in the search results.
| Aspect | Details |
|---|---|
| This compound Role | Pharmacological inhibitor of HIF-1α [1]. |
| Research Context | In vitro study on HIF-1α-dependent glycolysis and its effect on NETosis (a type of immune cell death) in human neutrophils under hypoxic conditions [1]. |
| Experimental Model | Neutrophils isolated from human whole blood and DMSO-induced dHL-60 cells [1]. |
| Key Finding | Inhibition of HIF-1α with this compound, alongside glycolytic blockade, markedly reduced NETosis, showing HIF-1α-dependent glycolysis enhances the process [1]. |
Since direct FAQs are unavailable, the following diagram outlines a logical, step-by-step approach to troubleshoot experiments involving this compound. This workflow is based on standard laboratory practice.
Here are detailed protocols for the critical steps outlined in the workflow:
Verifying this compound Identity and Purity
Checking Stock Solution Stability
Confirming Target Engagement (HIF-1α Inhibition)
| Issue | Underlying Cause | Evidence from Literature | Proposed Solution |
|---|---|---|---|
| Low Oral Bioavailability | Poor aqueous solubility leads to limited absorption [1]. | Oral bioavailability estimated at 1.7% in mice [2]. | Use a Ternary Solid Dispersion (SD) formulation [1]. |
| Rapid Disappearance of Parent Compound | Rapid metabolism (conversion to active metabolite APA) [2]. | Short terminal half-life (0.6 hours); rapid conversion to APA post-IV/oral dosing [2]. | Measure the active metabolite APA; consider APA itself for in vivo studies [2]. |
| Unclear In Vivo Mechanism | Therapeutic effects (HIF-1α inhibition vs. BCRP inhibition) must be distinguished [3] [1]. | This compound inhibits HIF-1α and induces apoptosis in cancer cells [3]; also a potent BCRP inhibitor [1]. | Design controlled experiments with clear biomarkers for the targeted pathway. |
The ternary solid dispersion formulation has been shown to dramatically improve this compound's performance. Below is the experimental workflow for developing and characterizing this formulation:
Detailed Methodology (Based on F8-SD Formulation) [1]:
Materials:
Preparation Method:
In Vitro Characterization:
Q1: Why should I consider measuring the metabolite APA in my pharmacokinetic study? A1: this compound is rapidly and extensively metabolized to (4-adamantan-1-yl-phenoxy)acetic acid (APA). After a single dose, about 54% (IV) and 45% (oral) of the systemically available drug is in the form of APA, which is also active [2]. Ignoring APA means you are missing a major part of the drug's exposure and potential activity profile.
Q2: What is the evidence that this compound has efficacy in vivo beyond cancer models? A2: Recent studies indicate that this compound, as an HIF-1α inhibitor, shows promise in non-oncological fields. For instance, it has been shown to attenuate inflammatory responses and promote tissue repair in models of Aspergillus fumigatus keratitis and spinal cord injury [4] [5]. This suggests its application could be broader than initially thought.
Q3: My research focuses on using this compound as a BCRP inhibitor. Is the formulation strategy still relevant? A3: Absolutely. The same solubility limitations that hinder its activity as an HIF-1α inhibitor also affect its function as a BCRP inhibitor. The F8-SD formulation was proven to enhance the oral bioavailability of the BCRP substrate topotecan in rats by approximately 10-fold [1]. Using an advanced formulation is therefore critical for achieving robust in vivo BCRP inhibition.
To clearly understand the relationship and differences between this compound and its metabolite, refer to the following comparative data.
| Parameter | This compound (from [2]) | APA (from [2]) | Notes & Implications |
|---|---|---|---|
| Terminal Half-Life (h) | 0.6 ± 0.1 | 2.7 ± 0.2 | APA has a longer duration of exposure. |
| Oral Bioavailability | 1.7 ± 1.8% | Not calculated for direct dosing | Confirms very poor absorption of the parent drug. |
| Systemic Exposure (AUC) after LW5 administration | 2949.3 ± 218.4 ng·h/mL (IV) | 17,731.4 ± 3190.5 ng·h/mL (IV) | APA exposure is ~6x higher than this compound after IV dosing. | | Volume of Distribution (L/kg) | 0.5 ± 0.1 | 0.4 ± 0.1 | Both are largely confined to the plasma compartment. | | Clearance (L/h/kg) | 1.7 ± 0.1 | 0.1 ± 0.0 | APA is cleared much more slowly than this compound. |
The key to successful in vivo application of this compound lies in:
A Ternary Solid Dispersion (TSD) system is a well-established strategy to improve the solubility and dissolution of poorly water-soluble drugs like LW6. It involves dispersing the drug in two different excipients, typically a polymer and a surfactant, which work together to convert the drug into a more soluble amorphous state and prevent it from recrystallizing [1].
For this compound specifically, research has identified an optimal TSD formulation, known as F8-SD, which significantly enhances its dissolution rate and oral bioavailability [2].
The following table summarizes the key details of the optimal F8-SD formulation and its performance compared to pure this compound.
| Component / Property | Pure this compound | F8-SD Formulation |
|---|---|---|
| This compound | 100% | 1 part by weight |
| Polymer (Povidone K30) | Not Applicable | 8 parts by weight |
| Surfactant (Poloxamer 407) | Not Applicable | 5 parts by weight |
| Dissolution (within 20 min) | Negligible | 76-81% across pH 1.2 to 6.8 [2] |
| Key Mechanism | Crystalline state | Conversion to an amorphous state within the hydrophilic matrix [2] |
| In Vivo Impact (on Topotecan) | Not Reported | ~10x increase in systemic exposure (AUC) in rats [2] |
Here is a detailed step-by-step protocol for preparing the this compound TSD using the solvent evaporation method as described in the literature [2].
To help visualize this workflow, the following diagram outlines the entire process from preparation to characterization.
Q1: The dissolution rate of my prepared TSD is lower than expected. What could be wrong?
Q2: How can I confirm that this compound is in the amorphous state within the dispersion?
Q3: Why are two polymers used instead of one? What are their distinct roles?
After preparing the TSD, comprehensive characterization is crucial. The diagram below maps out the logical flow of experiments to validate your formulation.
This compound is a potent BCRP inhibitor, but its high lipophilicity and poor aqueous solubility lead to low oral bioavailability [1]. In its crystalline state, this compound dissolves very poorly, which limits its in vivo applications. By converting the crystalline drug into an amorphous solid dispersion, researchers can significantly increase its solubility and dissolution rate, thereby improving its therapeutic potential [1].
Research indicates that a ternary solid dispersion system (containing the drug and two excipients) is highly effective for this compound.
| Step | Description |
|---|---|
| 1. Dissolution | This compound and excipients (Poloxamer 407 & Povidone K30) are dissolved in dichloromethane by sonication [1]. |
| 2. Mixing | The solutions are combined and mixed vigorously [1]. |
| 3. Solvent Removal | The solvent is evaporated under vacuum at room temperature [1]. |
| 4. Collection | The resulting solid is milled and sieved through an 80-mesh screen [1]. |
The following diagram illustrates the workflow for creating the this compound solid dispersion:
The F8-SD formulation demonstrated a dramatic improvement in performance compared to pure, crystalline this compound.
| Characteristic | Pure this compound | F8-SD Formulation |
|---|---|---|
| Drug Release (within 20 min) | Negligible across acidic to neutral pH [1] | 76-81% across acidic to neutral pH [1] |
| Structural State | Crystalline [1] | Amorphous (confirmed by XRPD) [1] |
| In Vivo Effect | Not reported | 10-fold increase in systemic exposure of the BCRP substrate topotecan in rats [1] |
Characterization techniques like FTIR, DSC, XRPD, and SEM confirmed that the solid dispersion changed the drug's physical state from crystalline to amorphous, which is key to its enhanced solubility [1].
The following table addresses common problems you might encounter during the development or preparation of solid dispersions, based on general crystallization principles.
| Problem | Possible Cause | Solution |
|---|---|---|
| Rapid Crystallization | Solvent evaporates too quickly; insufficient polymer to inhibit crystal growth [2]. | Ensure you are not using the absolute minimum amount of solvent. A slightly larger volume allows for slower cooling and crystallization [2]. |
| No Crystallization | Solution remains supersaturated without nucleation points [2]. | Scratch the inside of the flask with a glass rod or add a microscopic "seed" crystal of crude this compound to induce crystallization [2]. |
| Poor Yield | Too much solvent used, leading to high drug loss in the mother liquor [2]. | Concentrate the solution by boiling off some solvent and cooling again to perform a "second crop" crystallization [2]. |
Beyond solid dispersions, an advanced technique to prevent crystallization is microfluidic nebulization [3]. This method creates extremely fast solvent evaporation, giving drug molecules no time to arrange into a crystal lattice, resulting in amorphous nanoparticles [3]. While this method can increase drug solubility more than ten-fold, it is currently a low-throughput research tool (about 5 mg per hour) [3].
Q1: What is the primary mechanism by which LW6 (a HIF-1α inhibitor) enhances lentiviral transduction?
Q2: During which specific stage of my experiment should I apply hypoxic conditions to improve lentiviral packaging?
Q3: What is the most effective combined strategy to boost transduction efficiency?
Q4: How do I determine the correct functional titer of my lentiviral vector?
| Potential Cause | Diagnostic Steps | Recommended Solution |
|---|---|---|
| Suboptimal viral packaging | Review packaging protocol; check O₂ levels in incubator. | Package lentivirus under hypoxic conditions (10% O₂) [1] [2]. |
| HIF-1α-mediated inhibition in target cells | Confirm cell type-specific hypoxia responses. | Pretreat target cells with HIF-1 inhibitor (e.g., this compound) before transduction [1] [2]. |
| Incorrect viral titer | Re-titer viral stock using a functional method (e.g., FACS or qPCR). | Always use freshly thawed aliquots and calculate MOI based on functional titer (TU/mL) [3] [4]. |
| Poor cell health | Check for mycoplasma contamination; assess viability and passage number. | Use low-passage, healthy cells and avoid antibiotics in media during transduction [3]. |
| Potential Cause | Diagnostic Steps | Recommended Solution |
|---|---|---|
| Inefficient transfection | Measure DNA concentration/purity; check transfection reagent efficiency. | Optimize DNA:transfection reagent ratios; use high-quality plasmids [5]. |
| Improper harvest or storage | Audit harvest timing and freezing/thawing procedures. | Harvest supernatant at 48-72 hours; aliquot and store at -80°C; avoid freeze-thaw cycles [5]. |
This protocol is adapted from recent research and standard methods [5] [2].
Day 0: Seeding
Day 1: Transfection
Day 3 & 4: Harvest
Pretreatment (16 hours before transduction)
Transduction
Analysis (48-72 hours post-transduction)
| Method | Principle | Best Use Case | Key Advantage | Key Limitation |
|---|---|---|---|---|
| Flow Cytometry (FACS) | Measures % of cells expressing a fluorescent reporter (e.g., GFP). | Accurate determination of functional titer (TU/mL). | High accuracy and reproducibility; measures infectious particles directly [4]. | Requires a fluorescent reporter gene [3] [4]. |
| qPCR-Based | Quantifies integrated viral genomes in host cell DNA. | Vectors without a reporter; highly precise, universal quantification [4]. | Does not require a reporter gene; highly sensitive [4]. | Requires qPCR expertise and equipment; longer turnaround [4]. |
| p24 ELISA | Quantifies the p24 capsid protein. | Rapid, approximate estimation of total viral particles. | Fast (<4 hours); no reporter needed [4]. | Does not distinguish functional particles; can overestimate functional titer [4]. |
| Fluorescence Microscopy | Manual counting of fluorescent cells under a microscope. | Preliminary or small-scale assays with reporter genes. | Simple; requires minimal specialized equipment [3]. | Low precision and statistical accuracy; observer bias [4]. |
The following diagrams, generated with Graphviz DOT language, illustrate the optimized experimental workflow and the underlying scientific rationale.
Hypoxia & HIF-1i Enhances Lentiviral Transduction (Workflow Diagram)
Mechanism of HIF-1 Inhibition by this compound (Signaling Pathway Diagram)
What is LW6 and what is its primary mechanism of action? this compound is a potent and selective inhibitor of the Breast Cancer Resistance Protein (BCRP/ABCG2) efflux transporter. It inhibits BCRP-mediated drug efflux and has also been shown to down-regulate BCRP expression at concentrations of 0.1–10 µM [1] [2]. Importantly, it does not inhibit the functional activity or gene expression of P-glycoprotein (P-gp/ABCB1) [1] [2].
What is the main formulation challenge with this compound? The primary challenge is its poor aqueous solubility, which leads to low bioavailability and limits its in vivo applications [3].
How can the solubility and bioavailability of this compound be improved? A ternary solid dispersion (SD) formulation has been successfully developed to enhance this compound's dissolution and in vivo activity. The optimal formulation (F8-SD) consists of this compound, poloxamer 407, and povidone K30 at a weight ratio of 1:5:8 [3].
What is the evidence that this compound can reverse multidrug resistance (MDR)?
| Problem & Phenomenon | Possible Root Cause | Solution & Optimization Strategy |
|---|
| Low efficacy in cellular assays this compound fails to increase substrate accumulation | Poor dissolution in aqueous buffer | Use a solubilizing agent. For initial stock, dissolve in DMSO and ensure final buffer concentration is supersaturated. Consider the ternary SD formulation (F8-SD) for in vitro use [3]. | | Low efficacy in animal studies No improvement in substrate pharmacokinetics | Poor aqueous solubility leading to low oral bioavailability | Implement the ternary solid dispersion formulation (F8-SD): this compound/Poloxamer 407/Povidone K30 (1:5:8). This achieved 76-81% drug release within 20 min [3]. | | Unexpected cytotoxicity Cell death in negative controls | Off-target effects or solvent toxicity | Confirm this compound's selectivity; it should not affect P-gp. Validate solvent (DMSO) concentration is non-toxic (typically <0.1%). This compound itself is a HIF-1α inhibitor and may induce apoptosis in hypoxic cells [3]. | | Inconsistent results between assays High variability in transport data | Degradation of this compound in solution or crystallization | Use freshly prepared solutions. The SD formulation inhibits recrystallization, improving stability in solution [3]. |
This protocol is adapted from the study that developed the optimal formulation to overcome solubility limitations [3].
The following table summarizes the core experimental models and findings from the literature that you can use to validate this compound's activity [1] [3] [2].
| Assay Type | Model System | Key Substrate / Readout | Positive Control | Expected Outcome with this compound |
|---|---|---|---|---|
| Cellular Accumulation | MDCKII-BCRP cells | Mitoxantrone accumulation (flow cytometry) | Ko143 | Significantly enhanced cellular uptake of substrate [1] |
| Cytotoxicity Reversal | MDCKII-BCRP cells | CC~50~ of Mitoxantrone / Doxorubicin | - | 3 to 10-fold reduction in CC~50~ value [1] [2] |
| In Vivo Pharmacokinetics | Rats + oral administration | Topotecan / Methotrexate systemic exposure (AUC) | - | ~10-fold (Topotecan) or 2-fold (Methotrexate) increase in AUC [1] [3] |
| Selectivity Testing | MDCKII-MDR1 cells | Calcein-AM accumulation / Cytotoxicity of P-gp substrates | Verapamil | No significant inhibition of P-gp activity [1] [2] |
The following diagram illustrates the mechanism of BCRP inhibition by this compound and the experimental workflow for its application, integrating information from the search results.
HIF-1α stability is primarily regulated by the PHD-pVHL proteasomal degradation pathway. Different inhibitors target this pathway at distinct points [1] [2]. The following diagram illustrates the cellular hypoxia response and the inhibition points for LW6, IOX5, and mitochondrial respiration inhibitors.
The table below provides a head-to-head comparison of this compound with other documented HIF-1α inhibition strategies.
| Inhibitor | Primary Molecular Target / Mechanism | Key Experimental Findings & Potency | Cellular / In Vivo Effects |
|---|
| This compound | Promotes VHL expression, leading to HIF-1α degradation [3] [4]. IC₅₀ ~4.4 μM (HIF-1 in HCT116 cells) [4]. | In vitro: Reduces HIF-1α protein in A549 (at 20 μM) and HCT116 cells [3] [4]. Induces apoptosis selectively in hypoxic A549 cells; reduces mitochondrial membrane potential [3]. In vivo: Reduces tumor growth in HCT116 mouse xenografts (10-20 mg/kg, i.p.) [4]. | | IOX5 | Selective inhibitor of PHD enzymes, preventing HIF-1α hydroxylation and degradation [2]. | In vitro: Compromises Acute Myeloid Leukemia (AML) cell growth in a HIF-1α-dependent manner; induces apoptosis [2]. In vivo: Anti-leukemic effects in AML models; synergizes with venetoclax [2]. | | LW1564 | Inhibits mitochondrial Electron Transport Chain (ETC) Complex I, increasing intracellular O₂ to promote HIF-1α degradation [5]. | In vitro: Suppresses HIF-1α accumulation; inhibits growth of HepG2, A549, HCT116 cells; reduces oxygen consumption and ATP production [5]. In vivo: Inhibits tumor growth in HepG2 mouse xenograft models [5]. |
To help you apply these tools in a research setting, here are detailed methodologies for key experiments using this compound.
Cell Culture & Hypoxia Treatment
Assessing HIF-1α Protein Levels (Western Blot)
Functional Assays
The following table summarizes the key experimental findings for this compound compared to the standard inhibitor Ko143.
| Inhibitor | Experimental Model | Key Findings | Comparison to Ko143 |
|---|
| This compound | MDCKII-BCRP cells (canine kidney cells engineered to overexpress human BCRP) [1] [2] [3] | - Enhanced cellular accumulation of mitoxantrone (a BCRP substrate) [1] [2].
The data presented above was generated using standard assays in drug transporter research:
This compound exhibits a dual mechanism of action: it both inhibits the transport function of existing BCRP proteins and down-regulates their expression [1] [3]. This is a significant finding, as many inhibitors target only one of these mechanisms.
BCRP is a key contributor to Multidrug Resistance (MDR) in cancer [5] [6]. The following diagram illustrates its general role and how inhibitors like this compound interfere with this process.
The tables below summarize why selectivity matters and the common targets for comparison, based on the research I found.
Table 1: Role of P-gp and BCRP in Physiology and Disease
| Transporter | Gene(s) | Key Physiological Roles | Relevance in Cancer Multidrug Resistance (MDR) |
|---|
| P-glycoprotein (P-gp) | ABCB1 (Human) Abcb1a/b (Rodent) | - Protective barrier (BBB, placenta)
Table 2: Categories of Inhibitor Activity
| Activity Category | Description | Research Implication |
|---|---|---|
| Selective P-gp Inhibitor | Inhibits P-gp but not BCRP. | Can be used to study P-gp function in isolation. |
| Selective BCRP Inhibitor | Inhibits BCRP but not P-gp. | Can be used to study BCRP function in isolation. |
| Dual P-gp/BCRP Inhibitor | Inhibits both transporters. | May be more effective in overcoming MDR in cancers co-expressing both transporters or for enhancing drug penetration across the BBB [3] [5]. |
Research profiles inhibitor selectivity using a combination of in vitro assays and in vivo models. The following diagram outlines a common workflow for this profiling.
The workflow involves several critical, well-established steps:
In Vitro Assays: These are the foundation for determining a compound's direct interaction with the transporters.
In Vivo Validation: After in vitro profiling, promising candidates are tested in animal models.
Abcb1a/b(−/−), Abcg2(−/−), and the double-knockout Abcb1a/b(−/−)Abcg2(−/−) are crucial. They help confirm whether a compound's effect on the brain penetration or biliary excretion of a drug is due to inhibition of P-gp, BCRP, or both. A significant increase in drug distribution in the double-knockout, but not in single knockouts, is a hallmark of a dual substrate or inhibitor [3].Since this compound is not mentioned in the available scientific literature, you may need to take the following steps:
The following tables summarize key experimental findings that validate LW6 as a potent and selective BCRP inhibitor.
Table 1: Cellular Efficacy and Selectivity of this compound This table summarizes the core experimental findings from in vitro studies.
| Experimental Aspect | Findings for this compound | Experimental Model | Key Outcome |
|---|---|---|---|
| Cellular Accumulation | Significantly enhanced mitoxantrone accumulation; more potent than Ko143 [1]. | MDCKII-BCRP cells [1]. | Confirms this compound effectively blocks BCRP efflux function. |
| Cytotoxicity Enhancement | Reduced CC~50~ of mitoxantrone (3-fold) and doxorubicin (10-fold) in BCRP-overexpressing cells [1]. | MDCKII-BCRP cells [1]. | Re-sensitizes resistant cells to anticancer drugs. |
| Transporter Selectivity | No inhibition effect on the functional activity and gene expression of P-gp [1]. | MDCKII-MDR1 cells (P-gp overexpressing) [1]. | This compound is a selective BCRP inhibitor. |
| BCRP Expression | Down-regulated BCRP expression at concentrations of 0.1–10 µM [1]. | MDCKII-BCRP cells [1]. | Acts via dual mechanism: inhibits function and reduces expression. |
Table 2: In Vivo Efficacy and Additional Mechanisms This table covers data from animal studies and reveals this compound's other molecular target.
| Experimental Aspect | Findings for this compound | Experimental Model | Key Outcome |
|---|---|---|---|
| Pharmacokinetic Enhancement | Improved oral exposure of methotrexate by 2-fold [1]. | Male Sprague-Dawley rats [1]. | Demonstrates potential to improve bioavailability of BCRP-substrate drugs. |
| Alternative Molecular Target | Inhibits Malate Dehydrogenase 2 (MDH2) with an IC~50~ of 6.3 µM [2]. | Cell-free assay [2]. | Suggests this compound can disrupt mitochondrial energy metabolism. |
The validation of this compound relied on several standard laboratory protocols:
This compound combats multidrug resistance through a dual mechanism, as illustrated below.
The diagram and research show that this compound's activity is specific to BCRP. In studies, this compound did not inhibit P-glycoprotein (P-gp), another critical multidrug resistance transporter, demonstrating its selectivity [1]. Interestingly, independent studies identify this compound (also known as CAY10585) as an inhibitor of Hypoxia-Inducible Factor 1α (HIF-1α) and Malate Dehydrogenase 2 (MDH2), which operates in a separate pathway [2]. This suggests this compound could counteract chemoresistance through multiple pathways, though the initial validation as a BCRP inhibitor remains clear and distinct.
The available data validates this compound as a potent and selective BCRP inhibitor. Its dual action of blocking drug efflux and reducing BCRP expression, combined with its ability to enhance drug efficacy in vivo, makes it a compelling candidate for further research. Its additional known activity as an HIF-1α inhibitor may offer synergistic benefits in targeting hypoxic tumor environments.
This compound is a hypoxia-inducible factor 1 alpha (HIF-1α) inhibitor. Under hypoxic conditions, HIF-1α accumulates in tumors and promotes cancer progression, therapy resistance, and immune evasion [1] [2]. This compound counters this through several interconnected mechanisms:
| Mechanism | Description | Experimental Evidence |
|---|---|---|
| HIF-1α Degradation | Promotes degradation of HIF-1α protein, reducing its cellular levels [2] [3]. | Western blot showing reduced HIF-1α in hypoxic A549 lung cancer cells [2]. |
| VHL Upregulation | Increases von Hippel-Lindau (VHL) protein, part of ubiquitin-proteasome system that degrades HIF-1α [2] [3]. | Western blot analysis of VHL protein levels [2]. |
| Mitochondrial Targeting | Disrupts mitochondrial function, reduces membrane potential, increases ROS, induces apoptosis in hypoxic cells [2] [4]. | Flow cytometry for ROS (DCFH-DA) and MMP (JC-1 dye) in A549 cells; increased caspase-3 activity [2]. |
| PD-L1 Downregulation | Suppresses HIF-1α-mediated PD-L1 expression, potentially enhancing anti-tumor immunity [1]. | Immunohistochemistry on HCC patient tissue microarrays and Western blot in HCC cell lines (Huh-7, HCCLM3) [1]. |
| Autophagic Flux Inhibition | Blocks autophagy, a cellular recycling process that can promote cancer cell survival [5]. | Accumulation of LC3 and p62 proteins (Western blot); Tandem RFP-GFP-LC3 assay in pancreatic cancer cells [5]. |
It is challenging to make a direct, comprehensive comparison, as different inhibitors act through distinct primary pathways. The following table places this compound alongside other documented HIF-1α inhibitors for context.
| Inhibitor Name | Primary Mechanism / Target | Key Experimental Evidence |
|---|---|---|
| This compound | Promotes VHL-mediated HIF-1α degradation; also targets mitochondrial function [2] [4] [3]. | Reduced tumor growth in syngeneic orthotopic pancreatic model (with gemcitabine) [5] and HCT116 xenograft model [2]. |
| BAY 87-2243 | Inhibits mitochondrial complex I [4]. | Reduced HIF-1α accumulation and tumor growth in H460 xenograft model [4]. |
| KCN-1 | Disrupts HIF-1α interaction with transcriptional coactivator p300 [4]. | Suppressed HIF-1 activity in glioma cells [4]. |
| IDF-11774 | Inhibits HIF-1α accumulation; targets cancer metabolism (clinical candidate) [4]. | Not detailed in provided results. |
| LW1564 | Disubstituted adamantyl derivative; inhibits mitochondrial ETC complex I [4]. | Suppressed OCR/ATP production; inhibited tumor growth in HepG2 xenograft model [4]. |
The therapeutic advantage of this compound is supported by the following key experimental findings:
If you wish to replicate key findings, here are the methodologies from the cited research:
The following diagram illustrates the primary signaling pathway through which this compound exerts its effects, based on the experimental data.
The provided research strongly supports this compound's unique multi-mechanistic profile, particularly its ability to enhance chemotherapy and target hypoxic cells.
The table below outlines the core molecular mechanism by which LW6 inhibits MDH2 and the downstream cellular consequences as established in the scientific literature.
| Aspect | Description |
|---|---|
| Primary Target | Malate Dehydrogenase 2 (MDH2), a key enzyme in the mitochondrial tricarboxylic acid (TCA) cycle [1] [2]. |
| Mode of Inhibition | Competitive inhibition with NADH; it binds to the NADH binding site of MDH2 [2]. |
| Impact on Metabolism | • MDH2 Activity: Decreased conversion of malate to oxaloacetate, decelerating the TCA cycle [1]. • NADH Levels: Reduction in mitochondrial NADH, a key electron donor for the electron transport chain (ETC) [2]. • Oxygen Consumption Rate (OCR): Reduced mitochondrial respiration and oxygen consumption [2]. • ATP Production: Decreased cellular ATP levels [1] [2]. | | Downstream Signaling | • HIF-1α: Suppressed accumulation under hypoxic conditions due to increased intracellular oxygen from reduced consumption [1] [2]. • Oxidative Stress & Cell Death: Reduced reoxygenation-induced ROS, apoptosis, and ferroptosis in renal cells [1]. • Senescence: Prevented upregulation of senescence markers like beta-galactosidase and p21 [1]. |
The following diagram illustrates this coordinated mechanism of action.
The table below summarizes key experimental setups and results from studies using this compound, providing a template for validation.
| Experimental Model | Treatment Conditions | Key Readouts & Results | Citation |
|---|
| Primary Human Renal Tubular Cells (RPTECs) - Anoxia/Reoxygenation | 30 μM this compound added at start of anoxia and reoxygenation [1] | • Cell Death: ↓ Apoptosis (cleaved caspase-3) & ↓ Ferroptosis (4-HNE) [1] • Senescence: ↓ p53, p21, β-galactosidase [1] • Proliferation: Restored Ki-67 levels [1] • Metabolism: Altered ATP production; sufficient for cell survival [1] | [1] | | Human Colorectal Cancer HCT116 Cells - Hypoxia (1% O₂) | 6-hour incubation with this compound; specific concentration not detailed in abstract [2] | • MDH2 Activity: Inhibited (competitive with NADH) [2] • Metabolism: ↓ NADH, ↓ OCR, ↓ ATP [2] • HIF-1α: Suppressed accumulation [2] • Gene Expression: ↓ VEGF, ↓ GLUT1 (HIF-1 targets) [2] | [2] | | In Vitro MDH2 Enzyme Assay | N/A | • Kinetics: Competitive inhibition confirmed via Lineweaver-Burk plot [2]. | [2] |
To objectively position this compound's performance, the table below compares it with "Compound 7," a novel benzohydrazide-derived MDH2 inhibitor identified through virtual screening.
| Feature | This compound | Compound 7 |
|---|---|---|
| Chemical Structure | Aryloxyacetylamino benzoic acid derivative [2] | Benzohydrazide derivative [2] |
| Discovery | Initially developed as a HIF-1α inhibitor [2] | Identified via structure-based virtual screening using this compound as a template [2] |
| Inhibition Mode | Competitive with NADH [2] | Competitive with NADH [2] |
| Cellular Effects | Reduces NADH, OCR, ATP; suppresses HIF-1α [1] [2] | Reduces NADH, OCR, ATP; suppresses HIF-1α [2] |
| In Vivo Efficacy | Information not available in search results. | Significant anti-tumor efficacy in HCT116 mouse xenograft model [2] |
| Key Differentiator | Well-characterized research tool for inducing mitochondrial dysfunction in cellular models. | Demonstrated in vivo proof-of-concept, showing potential for therapeutic development [2]. |
For researchers aiming to validate this compound's activity, the following workflow synthesizes the key methodologies from the cited literature.
When conducting these experiments, it is crucial to include appropriate controls and consider methodology guidelines from resources like "Guidelines on experimental methods to assess mitochondrial dysfunction" [3]. For instance, when measuring OCR, sequential addition of compounds like oligomycin, FCCP, and rotenone/antimycin A can provide a detailed profile of mitochondrial function.
The table below summarizes the key pharmacokinetic parameters of this compound and its active metabolite, APA, from a study in male ICR mice. Data are presented as mean ± S.D. [1].
| Parameter | This compound (i.v., 5 mg/kg) | APA (after i.v. This compound) | This compound (p.o., 5 mg/kg) | APA (after p.o. This compound) |
|---|---|---|---|---|
| t₁/₂ (hr) | 0.6 ± 0.1 | 2.7 ± 0.2 | Not Calculated | 2.4 ± 0.6 |
| Vₛₛ (L/kg) | 0.5 ± 0.1 | Not Applicable | Not Applicable | Not Applicable |
| CL (L/hr/kg) | 1.7 ± 0.1 | Not Applicable | Not Applicable | Not Applicable |
| tₘₐₓ (hr) | Not Applicable | 0.6 ± 0.3 | 0.3 ± 0.1 | 0.7 ± 0.1 |
| Cₘₐₓ (ng/mL) | Not Applicable | 4210.0 ± 823.1 | 65.5 ± 47.3 | 4236.0 ± 1262.0 |
| AUC₀–inf (ng·hr/mL) | 2957.1 ± 215.4 | 17,759.9 ± 3194.1 | Not Calculated | 14,744.8 ± 5517.4 |
| Bioavailability (F %) | Not Applicable | Not Applicable | 1.7 ± 1.8 | Not Applicable |
For researchers seeking to replicate or evaluate these findings, here are the core methodologies used in the cited studies.
Pharmacokinetic Study Protocol [1]:
Metabolite Identification Protocol [2]:
The following diagram illustrates the primary metabolic fate of this compound in mice, summarizing the identification of its 12 metabolites. The major pathway leads to the active metabolite APA [2].
The pharmacokinetic data presents a clear profile of this compound as a drug candidate: